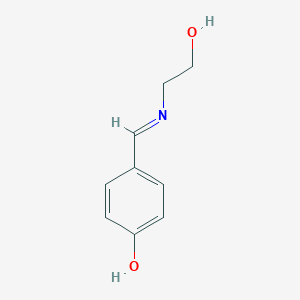

2-(p-Hydroxybenzylidene)aminoethanol

Description

Properties

CAS No. |

1952-37-0 |

|---|---|

Molecular Formula |

C9H11NO2 |

Molecular Weight |

165.19 g/mol |

IUPAC Name |

4-(2-hydroxyethyliminomethyl)phenol |

InChI |

InChI=1S/C9H11NO2/c11-6-5-10-7-8-1-3-9(12)4-2-8/h1-4,7,11-12H,5-6H2 |

InChI Key |

ZFXNGTGDQCFTFD-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C=NCCO)O |

Isomeric SMILES |

C1=CC(=O)C=CC1=CNCCO |

Canonical SMILES |

C1=CC(=CC=C1C=NCCO)O |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthesis of the Metal Complex:the Prepared Schiff Base Ligand is then Reacted with a Selected Metal Salt, Such As Copper Ii , Nickel Ii , Cobalt Ii , or Zinc Ii Acetates or Chlorides, in an Appropriate Solvent.nih.govmdpi.comthe Mixture is Often Heated Under Reflux to Facilitate the Coordination of the Metal Ion to the Ligand.mdpi.comthe Ligand Typically Acts As a Bidentate or Multidentate Agent, Binding to the Metal Ion Through the Imine Nitrogen and the Hydroxyl Oxygen Atoms.researchgate.netthe Resulting Metal Schiff Base Complexes Are then Isolated, Purified, and Characterized Using Various Spectroscopic and Analytical Techniques, Including Ft Ir, Uv Vis, and Nmr Spectroscopy.mdpi.com

Applications in Materials Science

The unique electronic and structural properties of (E)-2-((4-hydroxybenzylidene)amino)ethanol and its derivatives make them valuable candidates for the development of advanced materials, particularly in optoelectronics.

Nonlinear Optical (NLO) Materials: Organic materials with significant NLO properties are crucial for applications like optical switching and data storage. mdpi.com The NLO response in molecules like Schiff bases arises from the delocalization of π-electrons across the molecular structure, which leads to high molecular polarizability. mdpi.com Theoretical studies using Density Functional Theory (DFT) are often employed to predict the NLO properties of these compounds. The presence of donor and acceptor groups within the conjugated system can enhance charge transfer, thereby increasing the nonlinear optical efficiency. mdpi.com

Photochromic Devices: Photochromism is the reversible transformation of a chemical species between two forms with different absorption spectra, induced by electromagnetic radiation. mdpi.com Certain Schiff bases exhibit photochromic and thermochromic (color change with heat) behavior. This property is often linked to the tautomeric equilibrium between the enol-imine (O–H···N) and keto-enamine (O···H–N) forms. mdpi.com Irradiation with UV light can trigger photoisomerization, leading to a measurable change in the material's absorption and emission properties. mdpi.com This switchable behavior makes these compounds promising for applications in photochromic devices, such as smart windows and optical memory systems.

Sensing Applications: Chemo-sensors for Metal Ions

Schiff bases derived from 4-hydroxybenzaldehyde (B117250), such as 2-(p-Hydroxybenzylidene)aminoethanol, are effective chemosensors for detecting metal ions. rsc.org Their sensing capability stems from the coordination of metal ions with the nitrogen and oxygen atoms in the Schiff base structure, which can lead to observable changes in their optical properties, such as color or fluorescence. nih.govrsc.org

These sensors can operate through different mechanisms, including colorimetric "naked-eye" detection and more sensitive fluorescence "turn-on" or "turn-off" responses. nih.govresearchgate.netnih.govrsc.org For instance, a "turn-on" sensor exhibits enhanced fluorescence upon binding with a target ion, while a "turn-off" sensor's fluorescence is quenched. researchgate.netnih.govrsc.org The selectivity of these chemosensors allows them to detect specific metal ions even in the presence of other competing ions. researchgate.netnih.govrsc.org Research has demonstrated the ability of related Schiff base sensors to selectively detect ions like Al³⁺, Fe³⁺, Fe²⁺, Cu²⁺, Ag⁺, and Hg²⁺. rsc.orgnih.govresearchgate.netnih.govrsc.org The detection limits for some of these sensors are in the micromolar range, highlighting their high sensitivity. nih.govnih.gov

Table 1: Examples of Metal Ion Sensing by Schiff Base Derivatives

| Sensor Type | Target Ion(s) | Sensing Mechanism | Detection Limit |

|---|---|---|---|

| Fluorescent & Colorimetric | Hg²⁺ | Color change and fluorescence enhancement | 3.42 x 10⁻⁸ M |

| Fluorescent & Colorimetric | Al³⁺, Fe²⁺, Fe³⁺ | Fluorescence enhancement for Al³⁺, color change for Fe²⁺/Fe³⁺ | 7.38 x 10⁻⁶ M (Al³⁺), 4.24 x 10⁻⁷ M (Fe²⁺), 5.60 x 10⁻⁷ M (Fe³⁺) |

| Fluorescent | Al³⁺, Cu²⁺ | "Turn-on" for Al³⁺, "Turn-off" for Cu²⁺ | Not Specified |

| Colorimetric / Gel-based | Ag⁺, Hg²⁺ | Gel-to-sol or sol-to-gel transition | Not Specified |

Integration into Functional Polymeric and Composite Materials

The Schiff base moiety is a valuable component in the synthesis of advanced functional polymers and composites. mdpi.com The lone pair of electrons on the nitrogen atom of the imine group allows for the formation of stable coordination complexes with various transition metal ions, which is a key feature in creating functional materials. mdpi.com When incorporated into a polymer backbone, such as in polyazomethines or polyamides, this compound can impart desirable properties like enhanced thermal stability and specific optical or electrical characteristics. illinois.edu

These polymers can be synthesized through methods like solution polycondensation. mdpi.com Furthermore, Schiff bases can be used to functionalize surfaces or nanoparticles, creating composite materials with tailored properties. researchgate.net For example, Schiff base composites have been explored for applications such as electromagnetic absorption and as coatings. mdpi.com The incorporation of Schiff bases can also create materials with improved interfacial polarization, which is beneficial for dielectric applications. mdpi.com

Table 2: Applications of Schiff Base-Containing Polymers and Composites

| Material Type | Method of Integration | Key Properties | Potential Application |

|---|---|---|---|

| Schiff Base Polymers | Solution Polycondensation | Coordination with metal ions, thermal stability | Infrared stealth coatings |

| Polypyrrole/Schiff Base Composite | Schiff Base Reaction | Tunable impedance matching, increased interfacial polarization | Electromagnetic absorbing materials |

| Nano Schiff Base Composites | Grafting onto nanoparticles | Controlled surface properties | Biomaterials, antibacterial agents |

Biocatalytic Applications

Enzymes are increasingly used as catalysts in organic synthesis due to their high selectivity and environmentally friendly nature. jocpr.com The structure of this compound and its precursors makes them suitable candidates for biocatalytic transformations, particularly in the synthesis of chiral molecules.

Enzymatic Routes for Chiral Synthesis

The synthesis of enantiomerically pure chiral amino alcohols is of significant importance in the pharmaceutical industry. jocpr.com Biocatalytic methods, especially the use of lipases, are highly effective for the kinetic resolution of racemic alcohols and their derivatives. jocpr.commdpi.comnih.gov Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster in the presence of an enzyme, allowing for the separation of the two enantiomers. jocpr.commdpi.com

While the direct enzymatic resolution of this compound itself is not extensively documented, the enzymatic kinetic resolution of its precursor, racemic 2-aminoethanol derivatives, is a well-established strategy. lookchem.com Lipases, such as those from Pseudomonas cepacia or Candida antarctica, are commonly used to catalyze the enantioselective acylation or hydrolysis of N-protected amino alcohols. mdpi.comlookchem.com This approach can provide both enantiomers of the precursor amino alcohol in high enantiomeric excess (e.e.), which can then be used to synthesize the corresponding chiral Schiff base. lookchem.com The efficiency of the resolution is often high, with some processes achieving over 95% e.e. lookchem.comnih.gov

Table 3: Lipase-Catalyzed Kinetic Resolution of Chiral Alcohol and Amine Precursors

| Enzyme Source | Substrate Type | Reaction Type | Enantiomeric Ratio (E) / e.e. |

|---|---|---|---|

| Pseudomonas cepacia Lipase | Racemic alcohol intermediate | Acetylation / Hydrolysis | up to 96:4 e.r. |

| Commercial Lipases | N-alkoxycarbonyl-2-amino-1-alcohols | Hydrolysis / Transesterification | >95% e.e. |

| Lipase PS (Amano) | Racemic alcohol intermediate | Hydrolysis | 96:4 e.r. |

| Various Lipases | Aryltrimethylsilyl chiral alcohols | Transesterification | E > 200, >99% e.e. |

Use in Biocatalytic Hydroamination

Biocatalytic hydroamination, the addition of an amine to a double bond, is a powerful tool for creating C-N bonds in an atom-economical and enantioselective manner. nih.gov While direct biocatalytic hydroamination using this compound as a substrate is not a common application, the underlying chemistry of Schiff bases is central to many enzymatic processes involving amines.

Schiff base formation is a key intermediate step in the mechanism of many enzymes, including those that catalyze amination reactions. youtube.comyoutube.com For instance, transaminases, which are used in the synthesis of chiral amines, often proceed through a Schiff base intermediate with their pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor. nih.gov The reduction of a Schiff base, which can be formed from an aldehyde and an amine, is a common route to synthesizing secondary amines. nih.govgoogle.com This reduction can be achieved chemo-enzymatically. Furthermore, certain C-N lyases can catalyze the reverse reaction, adding amines to C=C double bonds, a process that is mechanistically related and offers a green route to N-substituted amino acids. nih.gov Although not a direct hydroamination of the title compound, these related biocatalytic methods highlight the importance of the imine functionality in enzymatic C-N bond formation. nih.gov

Advanced Spectroscopic and Structural Characterization of E 2 4 Hydroxybenzylidene Amino Ethanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic compounds. It provides detailed information about the chemical environment of individual atoms.

Proton and Carbon-13 NMR spectra offer precise insights into the molecular framework. The chemical shifts, reported in parts per million (ppm), are influenced by the electronic environment of the nuclei. bhu.ac.in

In the ¹H NMR spectrum of (E)-2-((4-hydroxybenzylidene)amino)ethanol, distinct signals corresponding to the aromatic protons, the imine proton, and the ethanolamine (B43304) moiety are observed. The aromatic protons typically appear in the downfield region, a consequence of the deshielding effect of the benzene (B151609) ring. The imine proton (–CH=N–) exhibits a characteristic singlet, and its chemical shift provides information about the electronic nature of the imine bond. The protons of the ethanolamine group (–CH₂–CH₂–OH) give rise to signals that are influenced by the neighboring hydroxyl and imine groups. spectrabase.com

The ¹³C NMR spectrum complements the proton NMR data by providing information about the carbon skeleton. bhu.ac.in Each unique carbon atom in the molecule produces a distinct signal. libretexts.org The chemical shifts of the aromatic carbons, the imine carbon, and the carbons of the ethanolamine fragment are all identifiable. The carbon attached to the hydroxyl group (C-OH) and the imine carbon (C=N) are typically found further downfield due to the electronegativity of the attached oxygen and nitrogen atoms, respectively. libretexts.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for (E)-2-((4-Hydroxybenzylidene)amino)ethanol and Related Structures

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.0 - 9.5 | 110 - 150 |

| Imine CH | ~8.0 - 8.5 | ~160 - 170 |

| N-CH₂ | ~3.7 | ~60 |

| O-CH₂ | ~4.8 | ~62 |

| Phenolic OH | Variable | - |

| Alcoholic OH | Variable | - |

Note: The exact chemical shifts can vary depending on the solvent and concentration. pdx.edu

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between protons and carbons within the molecule. COSY spectra reveal proton-proton couplings, allowing for the tracing of the proton network through the molecule. HSQC spectra correlate directly bonded proton and carbon atoms, providing unambiguous assignments for the carbon signals.

The stereochemistry around the carbon-nitrogen double bond (C=N) is a crucial aspect of the molecule's structure. The E configuration (trans) is generally more stable and is often the predominant isomer formed during synthesis. This can be confirmed by Nuclear Overhauser Effect (NOE) experiments, which detect through-space interactions between protons that are in close proximity.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly useful for identifying the presence of specific functional groups.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. masterorganicchemistry.com The resulting spectrum displays a series of absorption bands, with the position and intensity of each band corresponding to a specific type of bond vibration.

Key functional group vibrations for (E)-2-((4-hydroxybenzylidene)amino)ethanol include:

O-H Stretching: A broad and intense band is typically observed in the region of 3400-3200 cm⁻¹, characteristic of the phenolic and alcoholic hydroxyl groups. pressbooks.publibretexts.org The broadness is due to hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations are found just below 3000 cm⁻¹. libretexts.org

C=N Stretching: The imine group exhibits a characteristic stretching vibration in the range of 1650-1600 cm⁻¹. This peak is a key indicator of Schiff base formation.

C=C Stretching: Aromatic ring stretching vibrations are observed in the 1600-1450 cm⁻¹ region. libretexts.org

C-O Stretching: The stretching vibration of the C-O bond in the phenol (B47542) and alcohol moieties typically appears in the 1260-1000 cm⁻¹ range. pressbooks.pub

Table 2: Characteristic FT-IR Vibrational Frequencies

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| O-H (Phenol, Alcohol) | Stretching | 3400 - 3200 | Strong, Broad |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium |

| C-H (Aliphatic) | Stretching | 3000 - 2850 | Medium |

| C=N (Imine) | Stretching | 1650 - 1600 | Medium to Strong |

| C=C (Aromatic) | Stretching | 1600 - 1450 | Medium to Weak |

| C-O (Phenol, Alcohol) | Stretching | 1260 - 1000 | Strong |

Raman spectroscopy is a complementary technique to FT-IR that also provides information about molecular vibrations. nih.gov While FT-IR measures the absorption of light, Raman spectroscopy measures the inelastic scattering of light. nih.gov A key advantage of Raman spectroscopy is its low interference from water, making it suitable for studying samples in aqueous solutions. nih.gov

For (E)-2-((4-hydroxybenzylidene)amino)ethanol, Raman spectroscopy can be used to confirm the presence of the key functional groups identified by FT-IR. The C=N and aromatic ring stretching vibrations are often strong and well-defined in the Raman spectrum.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides insights into the electronic structure and transitions within a molecule.

UV-Visible absorption spectroscopy of (E)-2-((4-hydroxybenzylidene)amino)ethanol typically reveals absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum. These absorptions correspond to electronic transitions between different molecular orbitals, primarily π → π* and n → π* transitions associated with the aromatic ring and the imine group. mdpi.com The position and intensity of these absorption maxima (λmax) can be influenced by the solvent polarity. mdpi.com

Fluorescence spectroscopy can also be employed to study the emission properties of the compound. Some Schiff bases are known to be fluorescent, and their emission spectra can provide information about their excited state properties. iaea.org For instance, the deprotonated form of a similar Schiff base, 2-((2-hydroxybenzylidene)amino)phenol, has been shown to exhibit enhanced fluorescence compared to its neutral form. iaea.org

Ultraviolet-Visible (UV-Vis) Spectral Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a important tool for probing the electronic transitions within a molecule. For Schiff bases like (E)-2-((4-Hydroxybenzylidene)amino)ethanol, the UV-Vis spectrum is characterized by absorption bands that correspond to π→π* and n→π* transitions. The π→π* transitions, typically observed at lower wavelengths (200-280 nm), are attributed to the electronic excitations within the benzene rings. researchgate.net The n→π* transition, appearing at higher wavelengths (280-350 nm), is characteristic of the azomethine (-CH=N-) group. researchgate.net

The solvent environment can significantly influence the position of these absorption bands, a phenomenon known as solvatochromism. nih.gov Studies on similar Schiff bases have shown that increasing solvent polarity can lead to a bathochromic (red) shift of the absorption maxima. qu.edu.qa This is due to the differential stabilization of the ground and excited states of the molecule by the solvent. nih.gov For instance, the electronic absorption spectra of related Schiff bases recorded in various solvents like ethanol (B145695), DMF, and 1,4-dioxane (B91453) exhibit shifts in their absorption bands. researchgate.net

A study on a series of Schiff bases, including a derivative of 4-hydroxybenzaldehyde (B117250), reported UV-Vis absorption bands in acetonitrile. The spectra showed π-π* electronic transitions of the aromatic C=C bonds at approximately 240 nm and 290 nm, and the n→π* transition of the azomethine group around 361-385 nm. ukm.my Another investigation on ethanolamine-derived Schiff bases revealed two main absorption bands: one for the n–π* transition of the –C=N group (around 27,233–27,590 cm⁻¹) and another for the π–π* transition of the phenyl group (around 31,050–31,410 cm⁻¹). tandfonline.com

Table 1: UV-Vis Absorption Data for (E)-2-((4-Hydroxybenzylidene)amino)ethanol and Related Schiff Bases

| Compound/Solvent System | λmax (nm) | Transition | Reference |

| Schiff bases of p-hydroxybenzaldehyde | 200-280 | π→π* (benzene rings) | researchgate.net |

| Schiff bases of p-hydroxybenzaldehyde | 280-350 | n→π* (azomethine group) | researchgate.net |

| 4-propoxybenzaldehyde derivative | 238, 279 | π-π* (aromatic C=C) | ukm.my |

| 4-propoxybenzaldehyde derivative | 361 | n→π* (azomethine) | ukm.my |

| Ethanolamine-derived Schiff bases | ~318-321 | π–π* (phenyl group) | tandfonline.com |

| Ethanolamine-derived Schiff bases | ~357-367 | n–π* (–C=N group) | tandfonline.com |

| 2-aminophenol in methanol | 234, 287 | Not specified | researchgate.net |

| 2-aminophenol in DMSO | 240, 296 | Not specified | researchgate.net |

Note: The table presents a compilation of data from various sources and may not represent a direct, one-to-one comparison due to variations in experimental conditions and specific molecular structures.

Fluorescence Spectroscopy and Photophysical Property Determination

Fluorescence spectroscopy provides insights into the excited state properties of molecules. Schiff bases, including derivatives of (E)-2-((4-Hydroxybenzylidene)amino)ethanol, can exhibit fluorescence, although the intensity and lifetime of this emission can be highly dependent on the molecular structure and environment.

Research on 2-((2-hydroxybenzylidene)amino)phenol (HBAP), a related Schiff base, has shown that the neutral form exhibits very weak fluorescence with a short lifetime in the tens of picoseconds. iaea.org However, upon deprotonation, the resulting anion shows a significant enhancement in fluorescence intensity and a much longer lifetime of nearly a nanosecond. iaea.org This suggests that the electronic structure and excited state deactivation pathways are profoundly altered by changes in the protonation state of the phenolic hydroxyl group. This phenomenon of deprotonation-induced fluorescence enhancement appears to be a general characteristic of certain Schiff bases. iaea.org

The photophysical properties of these compounds are often studied in various solvents to understand the influence of the microenvironment. mdpi.com The study of solvatochromism, acidochromism (color change with pH), and photochromism (light-induced reversible color change) can reveal detailed information about the electronic properties and their relationship with environmental parameters. mdpi.com For some dibenzylidene cyclohexanone (B45756) derivatives, which share structural similarities, acidochromic behavior has been observed, where protonation or deprotonation leads to the formation of new absorption bands and a change in the solution's color. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry for Precise Mass Determination

High-resolution mass spectrometry (HRMS) is crucial for the unambiguous identification of (E)-2-((4-Hydroxybenzylidene)amino)ethanol and its derivatives. Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. For instance, in the characterization of a series of Schiff bases, HRMS was used to confirm their chemical formulas. nih.gov The calculated mass for a protonated molecule of a related compound, C₁₇H₂₁N₂O, was 269.1654, and the experimentally found mass was 269.1658, demonstrating the high precision of this technique. nih.gov This level of accuracy is essential for differentiating between compounds with the same nominal mass but different elemental compositions (isobars). nih.gov

Fragmentation Pathway Analysis

In addition to providing the molecular weight, mass spectrometry, particularly when coupled with tandem mass spectrometry (MS/MS), can elucidate the structure of a molecule by analyzing its fragmentation patterns. When the molecular ion is subjected to energy, it breaks apart into smaller, characteristic fragment ions.

For Schiff bases, fragmentation can occur at various bonds. Common fragmentation patterns for organic molecules include cleavage of bonds adjacent to functional groups. libretexts.org For example, in alcohols, cleavage of the C-C bond next to the oxygen is common. libretexts.org For amines, alpha-cleavage adjacent to the nitrogen atom is a dominant fragmentation pathway. libretexts.org

In the context of Schiff bases, the fragmentation can be influenced by the ionization method and experimental conditions. Under certain conditions, a retro-aldol degradation may occur. nih.gov The analysis of fragmentation patterns helps in confirming the connectivity of the atoms within the molecule. For instance, the mass spectrum of a Schiff base ligand might show a molecular ion peak corresponding to its formula weight, and other peaks corresponding to the loss of specific fragments. researchgate.net The study of these fragmentation pathways is essential for the structural confirmation of newly synthesized compounds. researchgate.netnih.gov

Table 2: Common Fragmentation Patterns in Mass Spectrometry

| Functional Group | Common Fragmentation | Resulting Loss (from molecular ion) |

| Alcohol | Cleavage of C-C bond next to oxygen | Varies depending on structure |

| Alcohol | Loss of H₂O | -18 |

| Aldehyde | Loss of hydrogen | -1 |

| Aldehyde | Loss of CHO group | -29 |

| Amine | Alpha-cleavage | Varies depending on structure |

| Aromatic Ring | Stable, strong molecular ion peak | Less fragmentation |

| Carboxylic Acid | Loss of OH | -17 |

| Carboxylic Acid | Loss of COOH | -45 |

This table provides a general overview of fragmentation patterns and is based on information from Chemistry LibreTexts. libretexts.org

X-ray Diffraction Analysis

X-ray diffraction is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction for Three-Dimensional Structure Elucidation

Studies on similar Schiff bases have revealed important structural features. For example, the crystal structure of (E)-2-(2,4-dihydroxybenzylideneamino)benzonitrile showed that the molecule adopts a phenol-imine tautomeric form with a dihedral angle of 13.84 (13)° between the two benzene rings. nih.gov A strong intramolecular O—H···N hydrogen bond was observed, which stabilizes the molecular conformation. nih.gov In the crystal structure of 2-[(4-bromobenzylidene)amino]ethanol, molecules are linked by intermolecular O—H···N hydrogen bonds. nih.gov

The data obtained from single-crystal X-ray diffraction, such as unit cell dimensions, space group, and atomic coordinates, are used to generate a detailed three-dimensional model of the molecule. This information is critical for understanding structure-property relationships.

Table 3: Crystallographic Data for a Related Schiff Base Derivative

| Parameter | Value |

| Compound | C₁₆H₁₅BrN₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 33.758(5) |

| b (Å) | 7.1117(16) |

| c (Å) | 6.2194(9) |

| β (°) | 92.133(13) |

| V (ų) | 1492.1(4) |

| Z | 4 |

Data from a study on (E)-1-(4-(((E)-2-bromo-6-hydroxybenzylidene)amino)phenyl)ethan-1-one O-methyl oxime. researchgate.net

Powder X-ray Diffraction (PXRD) for Crystalline Phase Characterization

In typical analyses, the PXRD patterns of these compounds exhibit sharp, well-defined peaks, which are indicative of a highly crystalline structure. The positions and intensities of these diffraction peaks are unique to the specific crystal lattice of the compound. For instance, studies on metal complexes of Schiff bases derived from p-hydroxybenzaldehyde utilize PXRD to confirm the structural arrangement. ijcce.ac.irresearchgate.net The comparison of experimental PXRD patterns with patterns simulated from single-crystal X-ray diffraction data allows for the definitive identification of the crystalline phase.

| Parameter | Observation | Significance |

| Diffraction Peaks | Sharp and well-defined | Indicates a high degree of crystallinity. |

| Peak Positions (2θ) | Characteristic of the compound | Provides a fingerprint for phase identification. |

| Phase Purity | Absence of extraneous peaks | Confirms the sample is a single crystalline phase. |

This table summarizes typical findings from PXRD analysis of crystalline Schiff bases.

Analysis of Intermolecular Interactions and Crystal Packing

The crystal structure of (E)-2-((4-hydroxybenzylidene)amino)ethanol and its analogs is significantly influenced by a network of intermolecular interactions that dictate the molecular packing. A predominant feature in the crystal structures of these and related Schiff bases is the presence of hydrogen bonding. researchgate.netnih.gov

Specifically, strong O-H···N hydrogen bonds are commonly observed, where the hydroxyl group of one molecule interacts with the imine nitrogen atom of an adjacent molecule. nih.govnih.gov This interaction is a key factor in the formation of stable, ordered structures. In the case of a related compound, 2-[(4-Bromobenzylidene)amino]ethanol, molecules are linked via these O-H···N hydrogen bonds, creating a well-defined arrangement in the crystal lattice. nih.gov

In addition to hydrogen bonding, other non-covalent interactions such as C-H···π and π-π stacking interactions can also play a role in stabilizing the crystal packing. nih.govnih.govnih.gov For example, in the crystal structure of 3-[(1E)-(4-{4-[(E)-(3-hydroxybenzylidene)amino]phenoxy}phenylimino)methyl]phenol, the packing is stabilized by O-H···N, C-H···O, and C-H···π interactions. nih.gov In another related structure, weak π-π stacking interactions with a centroid-to-centroid distance of 3.7923 (13) Å are present between inversion-related molecules. nih.gov The title compound of a similar structure, (E)-2-[(4-hydroxybenzylidene)azaniumyl]benzoate, forms inversion dimers linked by pairs of O-H···O hydrogen bonds. researchgate.net

| Interaction Type | Description | Example Compound |

| O-H···N Hydrogen Bond | Interaction between the hydroxyl group and the imine nitrogen. nih.govnih.gov | 2-[(4-Bromobenzylidene)amino]ethanol nih.gov |

| O-H···O Hydrogen Bond | Interaction between hydroxyl groups, often forming dimers. researchgate.net | (E)-2-[(4-hydroxybenzylidene)azaniumyl]benzoate researchgate.net |

| C-H···π Interaction | Weak interaction between a C-H bond and a phenyl ring. nih.govnih.gov | 2-[(4-Bromobenzylidene)amino]ethanol nih.gov |

| π-π Stacking | Interaction between aromatic rings of adjacent molecules. nih.gov | 2,4-Dichloro-6-({2-[(3,5-dichloro-2-hydroxybenzylidene)amino]ethyl}iminomethyl)phenol nih.gov |

This table details the significant intermolecular interactions observed in the crystal structures of related Schiff bases.

Electron Microscopy and Surface Characterization

Electron microscopy techniques are pivotal for the characterization of material surfaces, providing high-resolution information about morphology and elemental composition. For compounds like (E)-2-((4-hydroxybenzylidene)amino)ethanol and its derivatives, Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDX) are particularly valuable. rsc.org

Scanning Electron Microscopy (SEM) for Morphology

Scanning Electron Microscopy (SEM) is employed to visualize the surface topography and morphology of materials. In the context of Schiff bases derived from 4-hydroxybenzaldehyde, SEM has been used to study the morphology of gels formed by these compounds. rsc.org The analysis reveals detailed information about the three-dimensional network structure of the gel, such as the size, shape, and interconnection of the solid matrix. The morphology observed can vary significantly depending on the specific compound and the conditions under which the material was formed. rsc.org

| Morphological Feature | Description |

| Fiber Network | Interwoven fibrous structures forming a porous matrix. |

| Sheet-like Structures | Flat, extended surfaces that can stack or interconnect. |

| Aggregates | Clusters of particles forming a larger composite structure. |

This table describes common morphological features observed via SEM in materials derived from related Schiff bases.

Energy Dispersive X-ray Spectroscopy (EDX) for Elemental Mapping

Energy Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis or chemical characterization of a sample. wikipedia.orgthermofisher.com It is often used in conjunction with SEM to determine the elemental composition of the sample being imaged. thermofisher.com The technique relies on the principle that each element has a unique atomic structure, which results in a unique set of peaks in its X-ray emission spectrum. wikipedia.org

When the electron beam of an SEM scans the sample, it excites atoms, causing them to emit characteristic X-rays. The EDX detector measures the energy of these X-rays to identify the elements present. thermofisher.comoxinst.com This allows for qualitative and quantitative analysis, as well as elemental mapping, which shows the distribution of elements across the sample's surface. thermofisher.cn For (E)-2-((4-hydroxybenzylidene)amino)ethanol, EDX analysis would be used to confirm the presence and distribution of Carbon (C), Nitrogen (N), and Oxygen (O) in the sample, verifying its elemental integrity. libretexts.org

| Element | Symbol | Expected Presence | Purpose of Analysis |

| Carbon | C | Yes | To confirm the organic backbone of the molecule. |

| Nitrogen | N | Yes | To confirm the presence of the imine group. |

| Oxygen | O | Yes | To confirm the presence of the hydroxyl groups. |

This table outlines the expected elemental composition of (E)-2-((4-hydroxybenzylidene)amino)ethanol as verifiable by EDX analysis.

Computational Chemistry and Theoretical Investigations of E 2 4 Hydroxybenzylidene Amino Ethanol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It is frequently employed to predict a wide range of properties of chemical compounds.

Geometrical Optimization and Conformational Landscapes

A crucial first step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional structure. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached. For a flexible molecule like (E)-2-((4-Hydroxybenzylidene)amino)ethanol, a conformational analysis would also be necessary to identify the various low-energy shapes (conformers) it can adopt.

Data Table: Optimized Geometrical Parameters (Hypothetical)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=N | Data not available |

| Bond Length | C-O (hydroxyl) | Data not available |

| Bond Angle | C-N-C | Data not available |

| Dihedral Angle | C-C-N-C | Data not available |

Note: This table is illustrative. No published optimized geometrical parameters for (E)-2-((4-Hydroxybenzylidene)amino)ethanol were found.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO provides insight into the molecule's stability and electronic transitions.

Data Table: Frontier Molecular Orbital Energies (Hypothetical)

| Molecular Orbital | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: This table is for illustrative purposes. Specific HOMO and LUMO energy values for (E)-2-((4-Hydroxybenzylidene)amino)ethanol are not available in the reviewed literature.

Prediction and Interpretation of Spectroscopic Data

DFT calculations can be used to predict various spectroscopic properties, such as vibrational frequencies (infrared and Raman spectra) and electronic transitions (UV-Visible spectra). These theoretical predictions are invaluable for interpreting experimental spectroscopic data and confirming the structure of a synthesized compound. No such predictive data has been published for (E)-2-((4-Hydroxybenzylidene)amino)ethanol.

Calculation of Global Reactivity Descriptors

Data Table: Global Reactivity Descriptors (Hypothetical)

| Descriptor | Formula | Calculated Value |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Data not available |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Data not available |

| Global Electrophilicity (ω) | χ2/(2η) | Data not available |

Note: This table is illustrative. Calculated global reactivity descriptors for (E)-2-((4-Hydroxybenzylidene)amino)ethanol could not be located in the scientific literature.

Mechanistic Studies through Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms, allowing for the study of transient species like transition states that are difficult to observe experimentally.

Elucidation of Reaction Transition States and Pathways

For a reaction involving (E)-2-((4-Hydroxybenzylidene)amino)ethanol, computational modeling could be used to map out the energy profile of the reaction pathway. This would involve locating the transition state structures and calculating the activation energies, providing detailed insight into how the reaction proceeds. There are currently no published studies that have computationally modeled reaction pathways involving this specific compound.

Derivation of Kinetic and Thermodynamic Parameters

Computational chemistry provides a powerful framework for deriving the kinetic and thermodynamic parameters of Schiff bases like (E)-2-((4-Hydroxybenzylidene)amino)ethanol. Theoretical calculations, particularly those using Density Functional Theory (DFT), are employed to determine the stability, reactivity, and spontaneity of chemical processes involving the compound. worldscientific.comresearchgate.net By optimizing the molecular geometries of reactants, transition states, and products, key thermodynamic properties such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) can be calculated. worldscientific.comnih.gov

These parameters offer fundamental insights into the molecule's behavior. For instance, a negative Gibbs free energy change (ΔG) for a reaction indicates a spontaneous process, while the enthalpy change (ΔH) reveals whether a reaction is exothermic (releases heat) or endothermic (absorbs heat). researchgate.net Studies on similar Schiff base complexation reactions have shown that the process is often spontaneous and exothermic. researchgate.net The entropy change (ΔS) provides information about the degree of disorder in the system; a negative value suggests a more ordered system upon complex formation. researchgate.net

The table below presents representative thermodynamic parameters calculated for a trivalent cobalt Schiff base complex interacting with a cyclic amine, illustrating the type of data obtained through these computational and experimental methods. researchgate.net

| Thermodynamic Parameter | Value | Unit | Interpretation |

| ΔG° (Gibbs Free Energy) | Negative | kJ/mol | The binding process is spontaneous. |

| ΔH° (Enthalpy Change) | Negative | kJ/mol | The reaction is exothermic. |

| ΔS° (Entropy Change) | Negative | J/mol·K | The system becomes more ordered upon complex formation. |

This interactive table showcases typical thermodynamic values derived for Schiff base interactions, demonstrating that the binding is often spontaneous and exothermic, leading to a more ordered system.

Molecular Docking and Simulation for Molecular Interactions (In Vitro)

Prediction of Binding Affinities and Interaction Modes with Biomolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial for investigating the interaction between a ligand, such as (E)-2-((4-Hydroxybenzylidene)amino)ethanol, and a macromolecular target, typically a protein. nih.gov The primary goals are to predict the binding affinity, which quantifies the strength of the interaction, and to elucidate the specific molecular interactions that stabilize the complex. researchgate.netchemrxiv.org

The binding affinity is commonly expressed as a docking score or binding energy, with more negative values indicating a stronger and more favorable interaction. researchgate.net For example, a molecular docking study of a Schiff base against the main protease of SARS-CoV-2 reported a binding affinity of -7.2 kcal/mol, suggesting a strong potential for interaction. nih.gov

Docking simulations also reveal the interaction modes, detailing how the ligand fits into the protein's binding site. These interactions are typically non-covalent and can include:

Hydrogen Bonds: Formed between the ligand and specific amino acid residues of the protein, such as serine or asparagine. sci-hub.se

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the protein. sci-hub.se

π-π Stacking: Interactions between aromatic rings of the ligand and aromatic amino acid residues like phenylalanine or tyrosine. nih.gov

The following table summarizes results from a docking study of a novel zinc(II) Schiff-base complex with Human Serum Albumin (HSA), highlighting the key binding parameters and forces involved. sci-hub.se

| Parameter | Result | Significance |

| Binding Affinity (ΔG) | Negative | Indicates a spontaneous and favorable binding process. |

| Primary Binding Forces | Hydrogen Bonding & Hydrophobic Forces | These non-covalent interactions are the main drivers stabilizing the ligand-protein complex. |

| Binding Location | Subdomain IIA of HSA | Identifies the specific pocket within the protein where the ligand binds. |

| Quenching Mechanism | Static | Suggests the formation of a stable ground-state complex between the ligand and the protein. |

This interactive table details the predicted binding characteristics of a Schiff-base complex with a serum protein, confirming that the interaction is spontaneous and driven by specific non-covalent forces.

Simulation of DNA-Ligand Binding Mechanisms

Computational simulations are instrumental in understanding how ligands like (E)-2-((4-Hydroxybenzylidene)amino)ethanol can bind to DNA. These studies, often combining molecular docking with molecular dynamics (MD) simulations, can elucidate the precise mechanism of interaction and the structural changes that occur in both the ligand and the DNA upon binding. mdpi.comresearchgate.net The primary binding modes for small molecules with DNA are intercalation and groove binding. researchgate.net

Intercalation involves the insertion of a planar segment of the ligand between the base pairs of the DNA double helix. researchgate.netheraldopenaccess.us This mode of binding can cause significant structural distortions, such as unwinding and lengthening of the DNA helix, which can interfere with processes like DNA replication and transcription. heraldopenaccess.usnih.gov The stability of intercalative binding often comes from π-π stacking interactions between the aromatic rings of the ligand and the DNA base pairs. mdpi.com

Spectroscopic and computational studies on various Schiff base complexes have confirmed their ability to interact with DNA through these mechanisms. The strength of this interaction is quantified by the binding constant (Kb), with higher values indicating stronger binding. For instance, studies on certain Schiff base metal complexes have reported binding constants in the range of 104 to 106 M-1. nih.gov

The table below summarizes findings from studies on the interaction of different Schiff base complexes with Calf-Thymus DNA (CT-DNA).

| Schiff Base Complex | Binding Constant (Kb) (M-1) | Proposed Binding Mode |

| Complex 1 | 5.01 x 104 | Intercalation |

| Complex 2 | 3.93 x 104 | Intercalation |

| Complex 3 | 3.45 x 104 | Intercalation |

This interactive table presents the binding constants and proposed interaction mechanisms for several Schiff base complexes with DNA, indicating a strong intercalative binding mode.

Advanced Applications: Catalysis and Materials Science

Catalytic Applications of (E)-2-((4-Hydroxybenzylidene)amino)ethanol Complexes

Metal complexes incorporating Schiff bases are recognized for their excellent catalytic activity in a multitude of organic reactions. researchgate.netnih.gov The inherent thermal stability and ease of synthesis make these complexes highly suitable for catalytic applications. researchgate.netnih.gov The activity of the Schiff base is often enhanced upon complexation with a metal ion. nih.gov

The synthesis of metal-Schiff base catalysts is a two-step process. The first step involves the formation of the Schiff base ligand itself, followed by complexation with a metal ion.

Molecular Interactions and Mechanistic Insights in Biological Systems in Vitro Studies

Structure-Activity Relationships (SAR) and Pharmacophore Analysis

Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a molecule like 2-(p-Hydroxybenzylidene)aminoethanol relates to its biological activity. Pharmacophore analysis further distills this information into a model of the essential steric and electronic features required for interaction with a specific biological target.

Role of the Azomethine (C=N) Group in Molecular Recognition

The significance of the azomethine group lies in several key areas:

Electronic Properties: The nitrogen atom in the imine group possesses a lone pair of electrons in an sp2 hybridized orbital, making it a key site for coordination with metal ions researchgate.net. This electronic feature is fundamental to the formation of stable metal complexes.

Structural Stability: While Schiff bases derived from aliphatic aldehydes can be prone to polymerization, those formed from aromatic aldehydes, such as p-hydroxybenzaldehyde, exhibit greater stability due to conjugation zu.edu.pk. This stability is crucial for maintaining the structural integrity required for specific binding to biological targets.

Hydrogen Bonding: The nitrogen atom can act as a hydrogen bond acceptor, a critical interaction for molecular recognition at the active sites of enzymes or on the surface of DNA.

The azomethine linkage is thus not merely a structural component but an active participant in the molecular interactions that underpin the biological effects of this compound and related Schiff bases zu.edu.pk.

Influence of Metal Chelation on Biological Pathways

The biological activity of Schiff bases like this compound can be significantly amplified through chelation with transition metal ions zu.edu.pknih.gov. The formation of metal complexes introduces new properties to the molecule, often enhancing its efficacy. This enhancement is frequently explained by Tweedy's chelation theory nih.gov.

According to this theory, the chelation process reduces the polarity of the central metal ion by partially sharing its positive charge with the donor atoms of the ligand (in this case, the azomethine nitrogen and the hydroxyl oxygen) and delocalizing electrons over the entire chelate ring mdpi.comnih.gov. This has several consequences for biological activity:

Increased Lipophilicity: The reduction in polarity increases the lipophilic nature of the complex. This enhanced lipophilicity facilitates the molecule's permeation through the lipid bilayers of microbial cell membranes mdpi.comnih.gov.

Interference with Cellular Processes: Once inside the cell, the metal complex can more effectively block the active sites of enzymes or disrupt vital cellular processes, such as protein synthesis and respiration, leading to the inhibition of microbial growth mdpi.com. The metal ion itself can bind to biomolecules, and the ligand acts as a vehicle to transport it to the target site.

The synergy between the Schiff base ligand and the metal ion can thus alter biological pathways that the ligand alone cannot, or does so less effectively mdpi.com.

Investigation of Specific Molecular Mechanisms (In Vitro)

In vitro assays allow for the detailed investigation of the specific molecular targets and mechanisms through which this compound and its derivatives exert their biological effects.

DNA Binding and Cleavage Mechanisms (e.g., Intercalation)

One of the primary mechanisms by which metal-based compounds exert antimicrobial and anticancer effects is through interaction with DNA mdpi.com. Metal complexes of Schiff bases are known to bind to DNA through various modes, potentially leading to the inhibition of DNA replication and transcription, and ultimately, cell death.

Studies on structurally related Schiff base metal complexes have identified several common DNA binding modes:

Intercalation: This mode involves the insertion of the planar aromatic parts of the ligand between the base pairs of the DNA double helix. This process can distort the DNA structure, interfering with the function of enzymes like DNA polymerase europeanreview.orgnih.gov.

Groove Binding: Molecules may bind non-covalently in the major or minor grooves of the DNA helix.

Electrostatic Interaction: Positively charged metal complexes can interact electrostatically with the negatively charged phosphate (B84403) backbone of DNA researchgate.net.

The strength of this interaction is quantified by the binding constant (Kb). For many biologically active Schiff base metal complexes, Kb values are in the range of 104 to 105 L·mol-1, indicating a strong binding affinity to DNA, comparable to that of known intercalators like ethidium bromide europeanreview.orgnih.gov. It is often found that multiple binding modes can coexist for a single compound europeanreview.orgnih.gov.

Enzyme Inhibition Mechanisms (e.g., Targeting Bacterial Enzymes)

Enzyme inhibition is another critical mechanism for the biological activity of Schiff bases zu.edu.pk. By selectively inhibiting enzymes essential for the survival of pathogens, these compounds can act as potent antimicrobial agents. Research on various hydroxybenzylidene Schiff bases and their metal complexes has demonstrated significant inhibitory activity against a range of enzymes.

For instance, different Schiff base derivatives have shown potent inhibition against bacterial enzymes like DNA gyrase and dihydrofolate reductase (DHFR) , both of which are validated targets for antibacterial drugs frontiersin.org. DNA gyrase is essential for relieving torsional strain during DNA replication, while DHFR is crucial for the synthesis of tetrahydrofolate, a key cofactor in nucleotide synthesis. Other studies have shown that Schiff base complexes can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) , which are relevant in neurodegenerative diseases, as well as carbonic anhydrases , which play roles in various physiological processes semanticscholar.org.

The inhibitory potential is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), with lower values indicating higher potency.

| Compound Type | Target Enzyme | Inhibitory Value (IC50 / Ki) | Reference |

|---|---|---|---|

| Disalicylic acid methylene/Schiff base hybrid (Compound 6h) | E. coli DNA Gyrase | 79 nM (IC50) | frontiersin.org |

| Disalicylic acid methylene/Schiff base hybrid (Compound 6l) | E. coli DNA Gyrase | 87 nM (IC50) | frontiersin.org |

| Disalicylic acid methylene/Schiff base hybrid (Compound 6h) | DHFR | 3.80 µM (IC50) | frontiersin.org |

| Amino acid Schiff base-Zn(II) complex (Compound 1c) | Acetylcholinesterase (AChE) | 78.04 µM (Ki) | |

| Amino acid Schiff base-Zn(II) complex (Compound 1b) | Butyrylcholinesterase (BChE) | 24.31 µM (Ki) | |

| 2-Hydroxybenzylidene derivative (Compound 5) | Carbonic Anhydrase I (hCA I) | 27.5 nM (Ki) | semanticscholar.org |

This table presents data for structurally related Schiff base derivatives to illustrate the potential enzyme inhibitory activities of this class of compounds.

Interference with Macromolecular Biosynthesis (e.g., Nucleic Acid and Protein Synthesis Inhibition)

A fundamental mechanism of antimicrobial action is the disruption of essential biosynthetic pathways, particularly those responsible for producing macromolecules like nucleic acids (DNA and RNA) and proteins. Compounds that can halt these processes effectively stop the growth and proliferation of pathogens.

The antibacterial action of this compound and its derivatives can be attributed to their ability to interfere with these pathways through several potential mechanisms:

Inhibition of Nucleic Acid Synthesis: As discussed, direct binding to DNA can physically block the progression of polymerase enzymes, thereby inhibiting replication and transcription frontiersin.org. Furthermore, the inhibition of key enzymes in the DNA synthesis pathway, such as DNA gyrase, provides a more targeted approach to disrupting this process frontiersin.org.

Inhibition of Protein Synthesis: The synthesis of proteins is a complex process involving ribosomes, mRNA, and tRNA. Some antimicrobial agents can bind to ribosomal subunits, preventing the formation of the initiation complex or inhibiting the peptidyl transferase activity, which is responsible for forming peptide bonds. Chelation theory suggests that metal complexes of Schiff bases can disturb protein synthesis, contributing to their antimicrobial effects mdpi.com.

Cell Membrane Disruption: While not a direct inhibition of synthesis, damage to the bacterial cell membrane can lead to the leakage of essential intracellular components, including proteins and nucleic acids. Studies on the precursor molecule, 2-hydroxy-4-methoxybenzaldehyde, have shown that it can disrupt the cell membrane of Staphylococcus aureus, leading to an increased release of intracellular proteins and nucleic acids, which ultimately contributes to cell death nih.gov. This disruption of membrane integrity is a common mechanism for polyphenolic compounds and their derivatives mdpi.com.

Mechanistic Studies of Antioxidant Activity (In Vitro)

In vitro studies are crucial for elucidating the fundamental mechanisms through which a compound exerts its antioxidant effects. For this compound, while specific experimental data is not extensively available in the public domain, its structural features—particularly the presence of a phenolic hydroxyl group—suggest potential radical scavenging capabilities. The antioxidant mechanism of phenolic compounds is generally well-understood and provides a theoretical framework for its potential activity.

Radical Scavenging Pathways

The primary mechanism by which phenolic compounds like this compound are proposed to counteract free radicals is through hydrogen atom donation. The hydroxyl group (-OH) on the phenyl ring can donate its hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reaction.

The key radical scavenging pathways for phenolic antioxidants include:

Hydrogen Atom Transfer (HAT): In this pathway, the antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), forming a stable molecule from the radical and a resonance-stabilized antioxidant radical (ArO•). The stability of this resulting antioxidant radical is a critical factor in its efficacy, as a more stable radical is less likely to propagate further radical reactions. The reaction can be represented as:

ArOH + R• → ArO• + RH

Single Electron Transfer followed by Proton Transfer (SET-PT): In this two-step mechanism, the antioxidant first donates an electron to the free radical, forming an antioxidant radical cation (ArOH•+) and an anion (R-). Subsequently, the radical cation donates a proton to the surrounding solvent or another molecule, resulting in the same stabilized antioxidant radical (ArO•) as in the HAT pathway. The reactions are as follows:

ArOH + R• → ArOH•+ + R-

ArOH•+ ⇌ ArO• + H+

The presence of the para-hydroxyl group on the benzylidene moiety of this compound is the key structural feature that would facilitate these radical scavenging pathways. The lone pair of electrons on the oxygen atom and the aromatic ring can delocalize the unpaired electron of the resulting phenoxy radical, thereby increasing its stability.

Evaluation via Advanced Spectrophotometric Assays (e.g., FRAP, DPPH)

To quantitatively assess the in vitro antioxidant activity of compounds like this compound, several spectrophotometric assays are commonly employed. These assays measure the compound's ability to reduce oxidants or scavenge specific free radicals.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is one of the most common and straightforward methods for evaluating antioxidant activity. nih.gov It is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. nih.gov The DPPH radical is a deep violet-colored compound that shows a characteristic absorbance maximum around 517 nm. mdpi.com When it is reduced by an antioxidant, the violet color fades to a pale yellow, and the absorbance at 517 nm decreases. nih.gov

The percentage of DPPH radical scavenging activity is calculated, and often the IC50 value is determined. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, with a lower IC50 value indicating higher antioxidant potency. academicjournals.org

Illustrative Data Table for DPPH Assay The following table is a hypothetical representation to illustrate how data from a DPPH assay is typically presented, as specific data for this compound is not available.

| Compound | Concentration (µg/mL) | % DPPH Scavenging | IC50 (µg/mL) |

| This compound | 25 | Data not available | Data not available |

| 50 | Data not available | ||

| 100 | Data not available | ||

| Ascorbic Acid (Standard) | 10 | 45.2% | 12.5 |

| 20 | 85.1% | ||

| 30 | 94.3% |

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). nih.gov The assay is conducted in an acidic medium (pH 3.6) and utilizes a complex of Fe³⁺ with 2,4,6-tripyridyl-s-triazine (TPTZ). nih.gov The reduction of the Fe³⁺-TPTZ complex to the Fe²⁺-TPTZ complex results in the formation of an intense blue color, which has an absorbance maximum at 593 nm. nih.gov The increase in absorbance at this wavelength is directly proportional to the total reducing power of the antioxidant.

The results of the FRAP assay are typically expressed as FRAP values (in µM or mM) or as equivalents of a standard antioxidant, such as Trolox or FeSO₄. A higher FRAP value indicates a greater reducing capacity. mdpi.com

Illustrative Data Table for FRAP Assay The following table is a hypothetical representation to illustrate how data from a FRAP assay is typically presented, as specific data for this compound is not available.

| Compound | Concentration (µg/mL) | Absorbance at 593 nm | FRAP Value (µM Fe²⁺ equivalent/g) |

| This compound | 50 | Data not available | Data not available |

| 100 | Data not available | ||

| 200 | Data not available | ||

| Trolox (Standard) | 25 | 0.250 | 850 |

| 50 | 0.510 | ||

| 100 | 1.025 |

While direct experimental evidence for this compound is lacking in widely available literature, its chemical structure strongly suggests a potential for antioxidant activity through established radical scavenging mechanisms. Definitive confirmation and quantification of this activity would require specific in vitro testing using standard assays such as DPPH and FRAP.

Future Research Directions and Concluding Perspectives

Rational Design of Next-Generation Functional Materials

The unique combination of functional groups in 2-(p-Hydroxybenzylidene)aminoethanol makes it an ideal building block for novel functional materials. Future research should focus on its strategic incorporation into more complex architectures.

Polymer and Composite Materials: The phenolic and alcohol moieties are reactive sites for polymerization. Research into creating polyesters, polyethers, and epoxy resins incorporating this Schiff base could lead to materials with enhanced thermal stability, flame retardancy, and antimicrobial properties. inonu.edu.tr The inherent rigidity of the benzylidene group combined with the flexibility of the ethanolamine (B43304) segment could produce polymers with tunable mechanical properties.

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The imine nitrogen and phenolic oxygen atoms are excellent coordination sites for metal ions. nih.gov The systematic design of complexes with transition metals (e.g., Cu, Zn, Co, Fe) could yield new MOFs. nih.govacs.org These materials are prime candidates for applications in gas storage, catalysis, and chemical sensing, due to their porous nature and the electronic properties of the metal centers. acs.org

Ion-Selective Sensors: Schiff bases are known to form stable complexes with specific metal ions, making them valuable as ionophores in chemical sensors. nih.gov Following the successful use of similar Schiff bases in lanthanum-selective electrodes, research could be directed toward developing sensors based on this compound for detecting environmentally significant heavy metal ions like lead, mercury, or cadmium. nih.gov The phenolic group could also be exploited for developing colorimetric sensors that exhibit a visual change upon binding to a target analyte.

Advancement in Sustainable and Efficient Synthetic Methodologies

While the synthesis of Schiff bases via condensation is a classic reaction, there is considerable room for improvement in line with the principles of green chemistry. tandfonline.com

Future work should explore:

Green Solvents: Moving away from traditional organic solvents to water or ethanol (B145695), which are more environmentally benign. orientjchem.org

Catalyst-Free and Energy-Efficient Methods: Investigating unconventional synthesis techniques that reduce energy consumption and avoid the need for acid or base catalysts. wjpsonline.com Methods such as microwave-assisted synthesis, ultrasound irradiation (sonochemistry), and mechanochemistry (grinding) have proven effective for other Schiff bases, often resulting in higher yields, shorter reaction times, and cleaner products. tandfonline.comresearchgate.netyoutube.comresearchgate.net Comparing these green methods to conventional refluxing will be crucial for developing scalable and sustainable production processes. tandfonline.com

Deeper Understanding of Complex Reaction Mechanisms and Pathways

A thorough understanding of the reaction kinetics and mechanisms is fundamental to optimizing the synthesis and application of this compound.

Formation Mechanism: The formation of a Schiff base is a reversible reaction that proceeds through a carbinolamine intermediate. wjpsonline.comiosrjournals.org Detailed kinetic studies under various conditions (pH, temperature, catalyst) are needed. Computational studies using Density Functional Theory (DFT) can be employed to model the reaction pathway, calculate activation barriers for each step (nucleophilic attack, dehydration), and elucidate the role of catalysts. acs.org This knowledge is vital for maximizing yield and minimizing side reactions. wjpsonline.com

Polymerization and Degradation Pathways: For applications in materials science, it is essential to understand how the molecule polymerizes and degrades. Mechanistic studies on the polymerization of the phenolic and alcohol groups, as well as the hydrolytic stability of the imine bond, will inform the design of durable and reliable materials. The stability of the C=N bond is often pH-dependent, a factor that could be either a liability or a feature to be exploited for creating stimuli-responsive materials. wjpsonline.com

Predictive Modeling for Targeted Applications

Computational chemistry and predictive modeling offer powerful tools to accelerate the discovery of new applications without costly and time-consuming trial-and-error synthesis.

Quantitative Structure-Activity Relationship (QSAR): By synthesizing a library of derivatives of this compound with varied substituents, QSAR models can be developed. ncsu.edu These models can correlate specific structural features with functional properties, such as antimicrobial activity or metal ion affinity. ncsu.edunih.gov This approach allows for the in silico design of new compounds with enhanced, targeted activities. ncsu.edu

Molecular Docking and Dynamics: For potential biological applications, molecular docking can predict how the molecule might interact with the active sites of enzymes or proteins. nih.govnih.gov For example, docking studies could explore its potential as an inhibitor for enzymes like urease or as an antiviral agent. inonu.edu.trnih.gov Molecular dynamics simulations can further probe the stability of the compound within a biological environment and its complexation behavior with metal ions. nih.gov

Exploration of Novel Biocatalytic Transformations

Harnessing the specificity and efficiency of enzymes offers a green and powerful route for both the synthesis and transformation of this compound.

Enzymatic Synthesis: Future research could explore the use of enzymes for the synthesis of the Schiff base itself. While challenging, the use of engineered hydrolases or novel biocatalysts could offer a highly selective and environmentally friendly alternative to chemical synthesis.

Biocatalytic Modification: The molecule is an excellent substrate for enzymatic modification. Oxidoreductases, such as laccases or peroxidases, could be used to polymerize the phenolic group, creating novel biocompatible materials. Aldolases could potentially be used in reactions involving the aldehyde precursor, while other enzymes could catalyze enantioselective modifications. acs.org The development of dual-catalytic systems, combining biocatalysis with photoredox catalysis, could open pathways to entirely new chemical transformations and products. acs.org

Future Research Directions: A Summary

| Research Area | Key Objectives | Methodologies & Techniques | Potential Outcomes |

| Rational Material Design | Develop novel polymers, MOFs, and sensors. | Polymer synthesis, coordination chemistry, electrochemical analysis, colorimetry. | Materials with enhanced thermal, mechanical, or antimicrobial properties; selective chemical sensors. |

| Sustainable Synthesis | Establish green and efficient production methods. | Microwave-assisted synthesis, sonochemistry, mechanochemistry, aqueous-phase reactions. | Reduced environmental impact, lower energy consumption, higher yields, and purity. |

| Reaction Mechanisms | Elucidate formation, polymerization, and degradation pathways. | Kinetic studies (spectroscopy), computational modeling (DFT). | Optimized reaction conditions, improved product stability, and design of stimuli-responsive materials. |

| Predictive Modeling | Design molecules with targeted properties in silico. | Quantitative Structure-Activity Relationship (QSAR), molecular docking, molecular dynamics. | Accelerated discovery of potent bioactive compounds and functional materials; reduced reliance on empirical screening. |

| Biocatalytic Transformations | Utilize enzymes for green synthesis and modification. | Enzyme screening (laccases, peroxidases), biocatalytic process optimization, directed evolution. | Novel biocompatible polymers, enantiomerically pure compounds, and environmentally friendly production routes. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.